Hydrophobicity (XLogP3) of 10-Chloro vs. 9-/8-Chloro Isomers and Parent Compound
The 10-chloro substitution yields a computed XLogP3 of 5.5, higher than the unsubstituted naphtho[1,2-b]benzofuran (5.4) and slightly exceeding the 9-chloro and 8-chloro isomers (both 5.39), indicating marginally enhanced lipophilicity that may favor membrane permeability in biological contexts or solubility in non-polar media for materials processing [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.5 |
| Comparator Or Baseline | Naphtho[1,2-b]benzofuran (parent): 5.4; 9-Chloronaphtho[1,2-b]benzofuran: 5.39; 8-Chloronaphtho[1,2-b]benzofuran: 5.39 |
| Quantified Difference | +0.1 vs. parent; +0.11 vs. 9-Cl; +0.11 vs. 8-Cl |
| Conditions | PubChem XLogP3 3.0 computed descriptor; ChemTradeHub LogP |
Why This Matters
Even a 0.1-unit increase in logP can impact chromatographic behavior and biological compartmentalization, making 10-Cl a subtly distinct choice for applications where lipophilicity needs to be maximized within the chloro isomer series.
- [1] PubChem. (2025). Benzo[b]naphtho[2,1-d]furan, XLogP3 Property Value. National Center for Biotechnology Information. View Source
- [2] ChemTradeHub. (2025). 9-Chlorobenzo[b]naphtho[2,1-d]furan, CAS 1416620-13-7: Chemical Properties & Safety Data. View Source
